molecular formula C16H14ClN3O2 B4437557 N-(furan-2-ylmethyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

N-(furan-2-ylmethyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B4437557
M. Wt: 315.75 g/mol
InChI Key: SJCXTDUJOMDSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride is a complex organic compound that features a benzofuran core fused with a pyrimidine ring

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2.ClH/c1-10-18-14-12-6-2-3-7-13(12)21-15(14)16(19-10)17-9-11-5-4-8-20-11;/h2-8H,9H2,1H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCXTDUJOMDSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NCC3=CC=CO3)OC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the pyrimidine ring. The furan-2-ylmethyl group is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)pyridin-2-amine
  • N-(thiophen-2-ylmethyl)-1benzofuro[3,2-d]pyrimidin-4-amine
  • N-(cyclohexylmethyl)pyridin-2-amine

Uniqueness

N-(furan-2-ylmethyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.